Cas no 86-30-6 (N-nitrosodiphenylamine)

N-nitrosodiphenylamine structure
N-nitrosodiphenylamine structure
N-nitrosodiphenylamine
86-30-6
C12H10N2O
198.22060251236
34374
87567500

N-nitrosodiphenylamine Properties

Names and Identifiers

    • N-nitrosodiphenylamine
    • Diphenylnitrosamine
    • N-Nitroso-N-phenylbenzenamine
    • N-Nitrosodiphenylamine (2nd Lot)
    • N-Nitrosodiphenylamine solution
    • delacj
    • Ndpa
    • NdphA
    • Ortard
    • Redax
    • Sconoc
    • TJB
    • Vultrol
    • NCGC00259008-01
    • N-NITROSO-DIPHENYLAMINE
    • NCGC00091777-03
    • N-NITROSODIPHENYLAMINE (2,2',4,4',6,6'-D6)
    • FT-0629592
    • 2-Oxo-1,1-diphenylhydrazine #
    • N-Nitrosodiphenylamine, technical, >=97.0% (N)
    • DTXCID001030
    • CHEMBL165491
    • Diphenylnitrosoamine
    • WLN: ONNR&R
    • CCRIS 464
    • N,N-diphenylnitrous amide
    • EINECS 201-663-0
    • NSC-585
    • N-NITROSODIPHENYLAMINE [HSDB]
    • Vulcatard
    • N-Nitrosodiphenylamine, analytical standard
    • NCGC00254349-01
    • BS-43792
    • 86-30-6
    • Benzenamine, N-nitroso-N-phenyl-
    • Diphenyl N-nitrosoamine
    • AI3-00698
    • CAS-86-30-6
    • STL453728
    • D0899
    • Z276119944
    • Curetard A
    • UNII-AP2V89J1DA
    • Vulkalent A
    • nitrosodiphenylamin-
    • Retarder J
    • NSC585
    • N-Nitroso-N-phenylaniline
    • Delac J
    • CHEBI:34875
    • EN300-7476948
    • Nitrosodiphenylamine
    • Q4995308
    • Naugard TJB
    • DTXSID6021030
    • N,N-Diphenyl-N-nitrosoamine
    • BRN 0909531
    • AKOS015915016
    • Tox21_201457
    • Vulcalent A
    • N-Nitrosodifenylamin [Czech]
    • BIDD:ER0645
    • E78934
    • Diphenylamine, N-nitroso-
    • Vulcatard A
    • N-Nitroso-N-diphenylamine
    • N-NITROSODIPHENYLAMINE
    • N-NITROSODIPHENYLAMINE [IARC]
    • NCI-C02880
    • AP2V89J1DA
    • LS-1853
    • Diphenylnitrosamin
    • N-Nitrosodifenylamin
    • Difenylnitrosamin
    • NCGC00091777-04
    • NSC 585
    • Tox21_300574
    • N-nitroso-N-phen ylbenzenamine
    • Vulkalent A [Czech]
    • Difenylnitrosamin [Czech]
    • N,N-Diphenylnitrosamine
    • NCGC00091777-01
    • NCGC00091777-02
    • Bencenamina, n-nitroso-n-fenil-
    • diphenyl-N-nitrosoamine
    • HSDB 2875
    • Diphenylnitrosamin [German]
    • SCHEMBL80329
    • Diphenylamine, N-nitroso- (7CI, 8CI)
    • N-Nitroso-N-phenylbenzenamine (ACI)
    • Antioxidant NDPA
    • Diphenam N
    • N-Phenyl-N-nitrosoaniline
    • PHENYL-N-NITROSOAMINE
    • DIPHENYLNITROSAMIN (GERMAN)
    • N-NITROSODIPHENYLAMINE (IARC)
    • NS00000623
    • NNitrosodifenylamin
    • diphenyl nitrosamine
    • N-Nitroso-N-phenyl benzenamine
    • VULKALENT A (CZECH)
    • N,NDiphenylnitrosamine
    • NNitrosoNphenylaniline
    • Diphenylamine, Nnitroso
    • NNitrosodiphenylamine
    • Diphenyl Nnitrosoamine
    • NNitrosoNphenylbenzenamine
    • N-NITROSODIFENYLAMIN (CZECH)
    • +Expand
    • MFCD00019920
    • UBUCNCOMADRQHX-UHFFFAOYSA-N
    • 1S/C12H10N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • O=NN(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • 198.07900
  • 0
  • 1
  • 3
  • 198.079313
  • 15
  • 178
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 32.7

Experimental Properties

  • 3.50610
  • 32.67000
  • 1.6330 (estimate)
  • Insoluble
  • 268 ºC
  • 65.0 to 69.0 deg-C
  • 11 °C
  • methanol: 0.1 g/mL, clear
  • 5000 μg/mL in methanol
  • Yellow to brown powder or flake crystals
  • Stability Combustible. Incompatible with oxidising agents.
  • Insoluble in water (0.0035 g/100 ml). Easily soluble in acetone \ hot benzene \ hot ethanol \ ethyl acetate \ dichloromethane \ carbon tetrachloride \ carbon disulfide, N, N-dimethylformamide, diethyl ether and other organic solvents
  • 1.23

N-nitrosodiphenylamine Security Information

  • GHS07 GHS07
  • JJ9800000
  • 3
  • S22; S36/37; S53; S45; S16; S7
  • R22
  • Xn Xn
  • UN 1230 3/PG 2
  • H302,H319
  • P305+P351+P338
  • warning
  • room temp
  • III
  • 22
  • Warning
  • 9
  • 4.10-9-23

N-nitrosodiphenylamine Customs Data

  • 2928000090
  • China Customs Code:

    2928000090

    Overview:

    2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

N-nitrosodiphenylamine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TPN-25g
N-Nitrosodiphenylamine
86-30-6 >98.0%(HPLC)
25g
$26.00 2024-04-21
A2B Chem LLC
AB77675-25g
N-Nitrosodiphenylamine
86-30-6 >98.0%(HPLC)
25g
$21.00 2024-04-19
Aaron
AR003TXZ-100mg
N-Nitrosodiphenylamine
86-30-6 95%
100mg
$52.00
Enamine
EN300-7476948-0.05g
N-nitroso-N-phenylaniline
86-30-6 95%
0.05g
$19.0 2024-05-23
TRC
N525775-1g
N-Nitrosodiphenylamine
86-30-6
1g
$ 64.00 2023-09-06
BAI LING WEI Technology Co., Ltd.
AS-E0060-1mL
N-Nitrosodiphenylamine ,5.0 mg/mL in Methanol
86-30-6 5.0 mg/mL in Methanol
1mL
¥ 494
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N111863-100mg
N-nitrosodiphenylamine
86-30-6
100mg
¥427.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N19241-100mg
N-Nitrosodiphenylamine
86-30-6
100mg
¥568.0 2021-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N835537-500g
N-Nitrosodiphenylamine
86-30-6 95%
500g
¥1,168.00 2022-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TK773-5g
N-nitrosodiphenylamine
86-30-6 98.0%(LC)
5g
¥103.0 2022-05-30

N-nitrosodiphenylamine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Silica ,  Nitric acid, compd. with 1,4,7,10,13,16-hexaoxacyclooctadecane and nitrosyl nitr… Solvents: Dichloromethane
Reference
N-Nitrosation of Secondary Amines with [NO+·Crown·H(NO3)2-]
Zolfigol, Mohammad Ali; et al, Journal of Organic Chemistry, 2001, 66(10), 3619-3620

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Oxalic acid ,  Sodium nitrite Solvents: Dichloromethane
1.2 Reagents: Silica
Reference
Efficient and chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions with sodium nitrite and oxalic acid two hydrate
Zolfigol, Mohammad Ali, Synthetic Communications, 1999, 29(6), 905-910

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisourea
Tanno, Masayuki; et al, Chemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Photoinduced reactions. III. Temperature- and substituent-dependence in the photosensitized oxygenation of N,N-disubstituted hydrazones
Ito, Yoshikatsu; et al, Tetrahedron Letters, 1979, (24), 2253-6

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Triethylamine Solvents: Water ;  95 - 100 °C; 1.5 h, reflux
Reference
Condensation reactions of barbituric acid with nitroso derivatives
Andrei, Alina; et al, Annals of West University of Timisoara, 2004, 13(2), 193-202

Synthetic Circuit 10

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Diethyl ether
2.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines via hydrazones of dinitroformaldehyde and ethyl nitroglyoxylate
Boyer, Joseph H.; et al, Journal of Chemical Research, 1989, (1), 12-13

Synthetic Circuit 12

Reaction Conditions
1.1 -
2.1 Solvents: Acetone
Reference
Nitrosamines from N,N-disubstituted hydrazines
Boyer, Joseph H.; et al, Journal of the Chemical Society, 1988, (11), 715-16

Synthetic Circuit 13

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 14

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 15

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 16

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 17

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 18

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 19

Reaction Conditions
Reference
Nitrosoarenes
Rueck-Braun, K.; et al, Science of Synthesis, 2007, 31, 1321-1360

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Bis(pyridine)iodonium tetrafluoroborate Solvents: Dichloromethane ;  16 h, rt
Reference
Redox Non-Innocence of ortho-Benzoquinone Dioximate Dianion in Ligand Exchange on Ruthenium
Harada, Takuya; et al, European Journal of Inorganic Chemistry, 2022, 2022(25),

Synthetic Circuit 21

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  8 h, rt
Reference
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

Synthetic Circuit 22

Reaction Conditions
1.1 -
2.1 Solvents: Benzene-d6 ;  8 h, rt
Reference
Copper(II) Activation of Nitrite: Nitrosation of Nucleophiles and Generation of NO by Thiols
Kundu, Subrata; et al, Journal of the American Chemical Society, 2017, 139(3), 1045-1048

N-nitrosodiphenylamine Raw materials

N-nitrosodiphenylamine Preparation Products

N-nitrosodiphenylamine Suppliers

Nantong Zhonghe Chemical New Material Co.LTD
Audited Supplier Audited Supplier
(CAS:86-30-6)
HU GE BING
13003551299
2369399482@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86-30-6)
A LA DING
anhua.mao@aladdin-e.com

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